molecular formula C11H18BrNO2 B3020405 Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2377035-68-0

Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B3020405
CAS No.: 2377035-68-0
M. Wt: 276.174
InChI Key: BESPPGNCFQSIRN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(bromomethyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound characterized by its bicyclic structure and the presence of a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the cyclopropanation of aldehydes using a Cu(I)/secondary amine cooperative catalyst. This method enables the construction of the bicyclo[2.1.1]hexane skeleton with high efficiency and broad substrate scope . The reaction conditions often include the use of organic or iridium photoredox catalysts and blue LED irradiation to achieve good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of efficient catalytic systems and mild reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, Cu(I) catalysts, and photoredox catalysts. Reaction conditions often involve irradiation with blue LEDs and the use of mild temperatures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The bicyclic structure also allows for unique binding interactions with biological molecules, influencing various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its bicyclic structure and the presence of a bromomethyl group, which provides distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-7-11(6-12)4-8(13)5-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESPPGNCFQSIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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